ML267

Antibacterial Drug Discovery Enzyme Inhibition Medicinal Chemistry

Generic antibacterials fail to provide target-specific modulation of bacterial PPTase pathways. ML267 (CAS 1542213-67-1) is a validated Sfp-PPTase inhibitor (IC50=0.29 μM) with >500-fold selectivity over the human orthologue. • On-target metabolite attenuation in B. subtilis at sublethal doses • Bactericidal against Gram-positive pathogens including MRSA • In vivo PK (mouse IV T1/2=2.7 h) supports animal studies. Supplied with full analytical documentation.

Molecular Formula C19H18ClF6N5O3S
Molecular Weight 545.9 g/mol
Cat. No. B10763852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML267
Molecular FormulaC19H18ClF6N5O3S
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H17ClF3N5OS.C2HF3O2/c1-27-12-2-3-22-14(9-12)24-16(28)26-6-4-25(5-7-26)15-13(18)8-11(10-23-15)17(19,20)21;3-2(4,5)1(6)7/h2-3,8-10H,4-7H2,1H3,(H,22,24,28);(H,6,7)
InChIKeyJYBCQVLONAEAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML267: Bacterial PPTase Inhibitor


ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) is a small-molecule inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) [1]. It was developed as a chemical probe to interrogate the role of PPTases in bacterial secondary metabolism and viability, exhibiting potent inhibition of Sfp-PPTase with an IC50 of 0.29 μM [1][2]. The compound belongs to the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide class and demonstrates specific Gram-positive-targeted bactericidal activity .

ML267 Irreplaceability


Substituting ML267 with a generic antibacterial or a less-characterized PPTase inhibitor risks experimental failure due to critical differences in target engagement, selectivity profile, and validated chemical biology applications. ML267 is not a broad-spectrum antibiotic but a highly specific tool compound that targets a specific post-translational modification pathway [1]. Its utility is defined by a unique combination of attributes: high potency against its primary target (Sfp-PPTase, IC50 = 0.29 μM), defined selectivity against the human orthologue (>500-fold), and demonstrated on-target cellular activity [1][2]. Using an uncharacterized analog or a compound with a different mechanism of action will invalidate experimental outcomes in studies requiring precise modulation of bacterial secondary metabolism [1].

ML267 Differentiation Evidence


Sfp-PPTase Inhibitory Potency vs. Analog 54

ML267 (compound 55) exhibits a 2- to 3-fold improvement in inhibitory potency against Sfp-PPTase compared to its direct structural analog, compound 54. This quantitative gain was a key factor in its selection as a chemical probe over other potent analogs [1].

Antibacterial Drug Discovery Enzyme Inhibition Medicinal Chemistry

Target Selectivity vs. Human PPTase

ML267 exhibits no detectable inhibition of the human PPTase orthologue at concentrations up to 125 μM, while potently inhibiting the bacterial Sfp-PPTase (IC50 = 0.29 μM). This translates to a selectivity index of >500-fold for the bacterial target over the human antitarget [1]. In contrast, other known PPTase inhibitors like PAP and SCH202676 showed activity against the human enzyme [1].

Selectivity Profiling Drug Safety Chemical Biology

In Vitro ADME Profile vs. Analogs

ML267 was selected from a panel of analogs for having a favorable in vitro ADME profile. It demonstrates high aqueous solubility (20 μM in PBS buffer), excellent stability in PBS and mouse plasma (100% remaining at 48 and 2 hours, respectively), and moderate microsomal stability (T1/2 = 49.5 min) [1]. This balanced profile differentiates it from earlier leads or less soluble analogs (e.g., compound 65) which were deprioritized despite comparable potency [2].

ADME Drug Development Pharmacokinetics

In Vivo Pharmacokinetics vs. Alternatives

ML267 demonstrates favorable in vivo pharmacokinetic properties in mice, with a half-life (T1/2) of 2.7 hours following a 3 mg/kg IV dose, and a half-life of 1.8 hours following a 30 mg/kg IP dose [1]. This characterization supports its use in animal models, distinguishing it from untested or poorly characterized alternatives.

Pharmacokinetics In Vivo Studies Drug Development

ML267 Applications


Bacterial Secondary Metabolism Dissection

ML267 serves as a precise chemical probe to inhibit Sfp-PPTase, enabling researchers to dissect the role of 4'-phosphopantetheinylation in bacterial secondary metabolism. Its high selectivity over the human enzyme (>500-fold) ensures that observed phenotypes are due to on-target bacterial pathway inhibition [1]. The compound has been validated to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses, confirming its utility in functional studies [1].

Sfp-PPTase Antibacterial Target Validation

ML267 is an ideal tool for validating the therapeutic potential of targeting bacterial PPTases. It exhibits specific bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Its favorable in vitro ADME and in vivo PK profiles in mice (e.g., IV T1/2 of 2.7 hours) allow for its use in animal models of infection to assess target engagement and efficacy [2].

Heterologous Protein Expression Enhancement

ML267 can be used to improve the yield of synthase enzymes from bacterial protein extracts. By inhibiting PPTase activity, it can modulate the phosphopantetheinylation state of carrier proteins, a step critical for the activity of many biosynthetic enzymes [1]. This application leverages its potent, specific inhibition of Sfp-PPTase (IC50 = 0.29 μM) to provide a controlled method for enhancing enzyme production for biochemical and industrial purposes [1].

Chemical Series Optimization Benchmark

ML267 provides a well-characterized benchmark for the optimization of new PPTase inhibitors. Its known potency (Sfp-PPTase IC50 = 0.29 μM), selectivity profile, and ADME/PK parameters serve as a standard against which new analogs can be compared [1][2]. The reported SAR demonstrates that the 4-methoxypyridine substitution is key for the 2-3-fold potency improvement over compound 54, offering clear guidance for rational design efforts [1].

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